

2-(4-Chlorophenoxy)-6-fluorobenzaldehyde

molecular formula C₁₃H₈ClFO₂

Author: BenchChem Technical Support Team. **Date:** April 2026

Compound of Interest

Compound Name: 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde

CAS No.: 902836-82-2

Cat. No.: B1416692

[Get Quote](#)

A Technical Guide to **2-(4-Chlorophenoxy)-6-fluorobenzaldehyde** (C₁₃H₈ClFO₂) for Researchers and Drug Development Professionals

Introduction

2-(4-Chlorophenoxy)-6-fluorobenzaldehyde is a halogenated diaryl ether with the molecular formula C₁₃H₈ClFO₂.^{[1][2][3]} This compound represents a significant scaffold in medicinal chemistry due to the prevalence of the diaryl ether motif in a wide array of biologically active molecules. The strategic placement of chloro and fluoro substituents on the aromatic rings, combined with a reactive aldehyde functionality, makes it a versatile intermediate for the synthesis of novel therapeutic agents.^[4] This guide provides a comprehensive overview of its synthesis, physicochemical properties, and potential applications in drug discovery, offering a technical resource for researchers and scientists in the field.

Physicochemical and Structural Properties

A clear understanding of the physicochemical properties of **2-(4-Chlorophenoxy)-6-fluorobenzaldehyde** is essential for its effective use in synthetic and drug discovery

workflows.

Property	Value	Source
Molecular Formula	C13H8ClFO2	[1][2][3]
Molecular Weight	250.65 g/mol	[2]
CAS Number	902836-82-2	[1][2][3]
IUPAC Name	2-(4-chlorophenoxy)-6-fluorobenzaldehyde	[1][3]
SMILES	<chem>FC1=CC=CC(OC2=CC=C(Cl)C=C2)=C1C=O</chem>	[1][3]
InChI Key	JEPXYNGAXLVUMW-UHFFFAOYSA-N	[1][2]
Predicted XlogP	3.6	[5]

Synthesis of 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde

The core of the **2-(4-Chlorophenoxy)-6-fluorobenzaldehyde** structure is the diaryl ether linkage. The most established and versatile method for the formation of such bonds is the Ullmann condensation.[6][7] This copper-catalyzed reaction involves the coupling of an aryl halide with a phenol.[6][7]

Proposed Synthetic Pathway: Ullmann Condensation

The synthesis of **2-(4-Chlorophenoxy)-6-fluorobenzaldehyde** can be logically achieved through the Ullmann condensation of 2-chloro-6-fluorobenzaldehyde and 4-chlorophenol.

Reaction Scheme:

Caption: Proposed synthesis of **2-(4-Chlorophenoxy)-6-fluorobenzaldehyde** via Ullmann condensation.

Experimental Protocol

This protocol is a proposed methodology based on established Ullmann condensation procedures.[\[8\]](#)[\[9\]](#)[\[10\]](#)

Materials and Reagents:

- 2-Chloro-6-fluorobenzaldehyde[\[11\]](#)[\[12\]](#)
- 4-Chlorophenol
- Copper(I) iodide (CuI) or other suitable copper catalyst[\[8\]](#)
- Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) as base[\[9\]](#)
- High-boiling point aprotic solvent (e.g., N,N-Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), or Toluene)[\[8\]](#)
- Inert gas (Nitrogen or Argon)
- Standard laboratory glassware for reflux and extraction
- Silica gel for column chromatography

Procedure:

- **Reaction Setup:** To a flame-dried, three-necked round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-6-fluorobenzaldehyde (1.0 eq), 4-chlorophenol (1.1 eq), and potassium carbonate (2.0 eq).
- **Inert Atmosphere:** Evacuate and backfill the flask with an inert gas (e.g., nitrogen) three times to ensure an oxygen-free environment.
- **Catalyst and Solvent Addition:** Add the copper(I) catalyst (e.g., CuI, 5-10 mol%) and the solvent (e.g., DMF).
- **Reaction:** Heat the reaction mixture to a temperature between 120-160°C and maintain vigorous stirring.[\[8\]](#)[\[10\]](#) Monitor the reaction progress by Thin Layer Chromatography (TLC).

- **Work-up:** Upon completion, cool the reaction mixture to room temperature. Dilute with water and extract with an organic solvent such as ethyl acetate.
- **Purification:** Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography to yield pure **2-(4-Chlorophenoxy)-6-fluorobenzaldehyde**.

Analytical Characterization

The identity and purity of the synthesized **2-(4-Chlorophenoxy)-6-fluorobenzaldehyde** should be confirmed using a suite of analytical techniques. While specific experimental data for this exact molecule is not widely published, the expected spectroscopic characteristics can be predicted based on its structure.

Technique	Expected Observations
¹ H NMR	Signals corresponding to the aldehydic proton (around 9.5-10.5 ppm), and distinct aromatic protons on both phenyl rings.
¹³ C NMR	A signal for the carbonyl carbon of the aldehyde (around 185-195 ppm), and signals for the aromatic carbons, including those bonded to chlorine, fluorine, and the ether oxygen.
FT-IR	Characteristic absorption bands for the C=O stretch of the aldehyde (around 1700 cm ⁻¹), C-O-C stretch of the diaryl ether, and C-Cl and C-F bonds.
Mass Spec	A molecular ion peak corresponding to the calculated molecular weight (250.65 g/mol), and a characteristic isotopic pattern due to the presence of chlorine.[2]
HPLC	A single major peak indicating the purity of the compound, with purity often specified as ≥98%. [3]

Applications in Drug Discovery

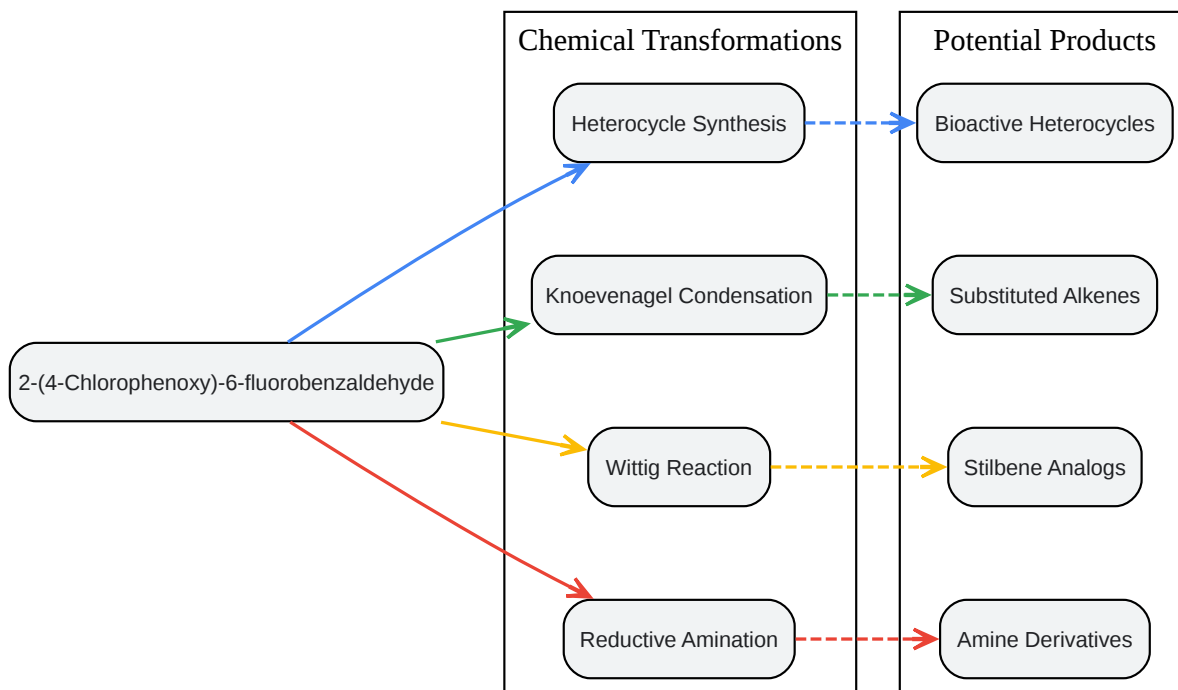
The **2-(4-Chlorophenoxy)-6-fluorobenzaldehyde** scaffold is a valuable starting point for the synthesis of more complex molecules with potential therapeutic applications. The aldehyde group is particularly useful for a variety of chemical transformations.

Synthetic Utility in Medicinal Chemistry

The aldehyde functional group can readily undergo a range of reactions, including:

- **Reductive Amination:** To introduce diverse amine functionalities, a key step in building libraries of potential drug candidates.
- **Wittig Reaction:** To form alkenes, allowing for the extension of carbon chains and the introduction of new functional groups.
- **Knoevenagel Condensation:** A reaction with active methylene compounds to synthesize a variety of substituted alkenes.[13]
- **Heterocycle Formation:** The aldehyde can serve as a key building block in condensation reactions to form various heterocyclic rings, which are common motifs in many approved drugs.[14]

Workflow for Synthetic Elaboration:



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

Sources

- 1. 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde, 98% 1 g | [Request for Quote](#) | Thermo Scientific Chemicals [thermofisher.com]
- 2. 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde, 98% 250 mg | [Buy Online](#) | Thermo Scientific Alfa Aesar | Fisher Scientific [fishersci.se]
- 3. 2-(4-Chlorophenoxy)-6-fluorobenzaldehyde, 98% 250 mg | [Request for Quote](#) [thermofisher.com]

- 4. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [[pmc.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov/)]
- 5. PubChemLite - 2-(4-chlorophenoxy)-6-fluorobenzaldehyde (C13H8ClFO2) [pubchemlite.lcsb.uni.lu]
- 6. synarchive.com [synarchive.com]
- 7. books.rsc.org [books.rsc.org]
- 8. US4288386A - Ullmann reaction for the synthesis of diaryl ethers - Google Patents [patents.google.com]
- 9. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 10. A Novel Diaryl Ether Ullmann-Type Synthesis using Thallium Derivatives as Both Aryl Components [scielo.org.mx]
- 11. 2-Chloro-6-fluorobenzaldehyde(387-45-1) 1H NMR [m.chemicalbook.com]
- 12. 2-Chloro-6-fluorobenzaldehyde | C7H4ClFO | CID 67847 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. nbinno.com [nbinno.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- To cite this document: BenchChem. [2-(4-Chlorophenoxy)-6-fluorobenzaldehyde molecular formula C13H8ClFO2]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1416692/docs#2-4-chlorophenoxy-6-fluorobenzaldehyde-molecular-formula-c13h8clfo2>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment?

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com

[Contact our Ph.D. Support Team for a compatibility check](#)